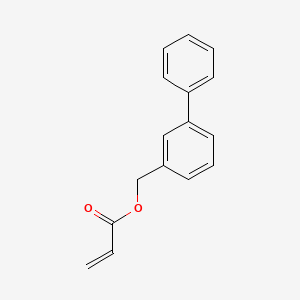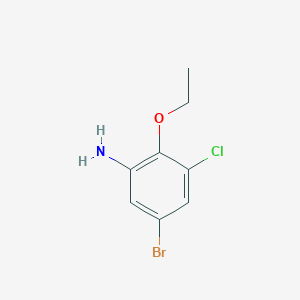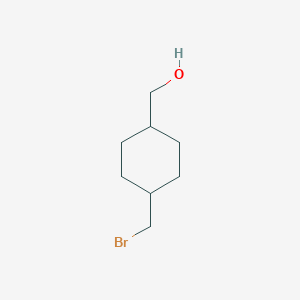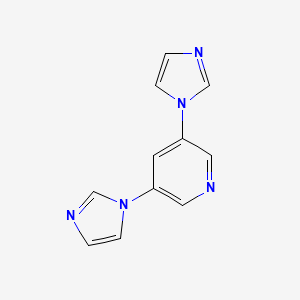
THK-5105
概要
説明
THK-5105 is a compound developed for the selective detection of tau pathology in Alzheimer’s disease using positron emission tomography (PET). It is a fluorine-18 labeled arylquinoline derivative that binds to tau protein aggregates, which are a hallmark of Alzheimer’s disease .
準備方法
The preparation of THK-5105 involves nucleophilic radiofluorination. The synthetic route typically starts with the corresponding tosylated precursor, which undergoes nucleophilic substitution with fluorine-18 to yield the final product . This method is advantageous due to its operational simplicity and the ability to produce high specific activity tracers under mild conditions .
化学反応の分析
THK-5105 primarily undergoes nucleophilic substitution reactions during its synthesis. The key reaction involves the substitution of a tosyl group with fluorine-18. This reaction is typically carried out in the presence of a base and a phase transfer catalyst to facilitate the incorporation of the radioactive fluorine . The major product of this reaction is the fluorine-18 labeled this compound, which is used as a PET imaging agent .
科学的研究の応用
THK-5105 has significant applications in scientific research, particularly in the field of neuroimaging. It is used as a PET imaging agent to detect tau protein aggregates in the brain, which are associated with Alzheimer’s disease . This non-invasive imaging technique allows researchers to study the distribution and density of tau pathology in living subjects, providing valuable insights into the progression of Alzheimer’s disease and other tauopathies . Additionally, this compound can be used to evaluate the efficacy of therapeutic interventions targeting tau pathology .
作用機序
THK-5105 exerts its effects by binding selectively to tau protein aggregates in the brain. The compound has a high affinity for tau fibrils, allowing it to accumulate in regions with high tau pathology . The binding of this compound to tau aggregates can be visualized using PET imaging, providing a detailed map of tau distribution in the brain . This mechanism is crucial for the early diagnosis and monitoring of Alzheimer’s disease progression .
類似化合物との比較
Compared to these compounds, THK-5105 has shown higher binding affinity and selectivity for tau fibrils . THK-5117 and THK-5351 are similar in structure and function but differ in their binding properties and pharmacokinetics . PBB3 and T807 also target tau pathology but have different binding sites and affinities . The unique binding characteristics of this compound make it a promising candidate for tau imaging in Alzheimer’s disease research .
特性
IUPAC Name |
1-[2-[4-(dimethylamino)phenyl]quinolin-6-yl]oxy-3-fluoropropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-23(2)16-6-3-14(4-7-16)19-9-5-15-11-18(8-10-20(15)22-19)25-13-17(24)12-21/h3-11,17,24H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECXMTCPEPHEAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)OCC(CF)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


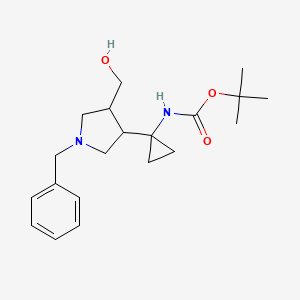
![(4AR,8aR)-octahydro-2H-pyrano[2,3-c]pyridine](/img/structure/B3236636.png)
![[1-(2-fluorophenyl)pyrrolidin-3-yl]methanamine](/img/structure/B3236638.png)
